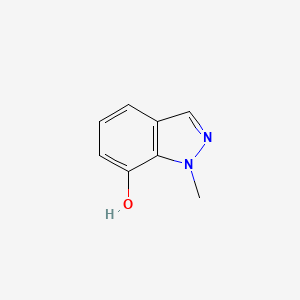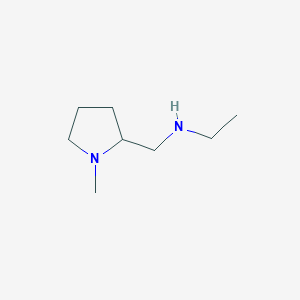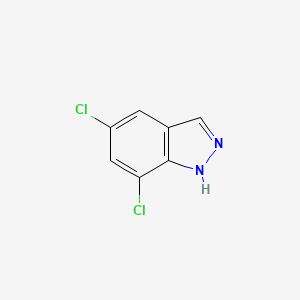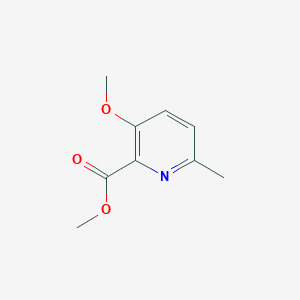
1-甲基-1H-吲唑-7-醇
描述
1-Methyl-1H-indazol-7-ol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-1H-indazol-7-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-1H-indazol-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazol-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
降压应用
“1-甲基-1H-吲唑-7-醇”衍生物已被探索用于作为降压药。吲唑核是许多具有降血压作用的化合物的常见特征。 研究人员正在研究这些衍生物抑制参与血压调节的某些酶或受体的能力 .
抗癌活性
包括“1-甲基-1H-吲唑-7-醇”在内的吲唑化合物正在研究其抗癌特性。它们已显示出抑制各种癌细胞系生长的前景,包括白血病、非小细胞肺癌和乳腺癌。 重点是开发基于吲唑的药物,这些药物可以靶向参与癌细胞增殖的特定途径 .
抗抑郁作用
吲唑结构也与抗抑郁作用相关。具有这种结构的化合物正在测试它们与影响情绪和抑郁症状的神经通路和受体相互作用的能力。 这项研究旨在开发针对抑郁症的新疗法,这些疗法比现有药物具有更少的副作用 .
抗炎用途
“1-甲基-1H-吲唑-7-醇”具有作为抗炎剂的潜在应用。其衍生物可以调节身体的炎症反应,使其可用于治疗关节炎和其他炎症性疾病。 目标是创造更有效和更有针对性的抗炎疗法 .
抗菌特性
对包括“1-甲基-1H-吲唑-7-醇”在内的吲唑衍生物的抗菌特性的研究正在进行中。 这些化合物正在评估其对各种细菌菌株的有效性,目的是开发能够克服对现有药物耐药性的新抗生素 .
磷脂酰肌醇 3-激酶 δ 抑制
吲唑衍生物正在研究其作为磷脂酰肌醇 3-激酶 δ (PI3Kδ)的选择性抑制剂的作用。 这种酶参与呼吸道疾病,其抑制可能导致针对哮喘和慢性阻塞性肺病 (COPD) 等疾病的新疗法 .
抗真菌和抗 HIV 活性
吲唑核正在研究其抗真菌和抗 HIV 活性。研究人员正在研究“1-甲基-1H-吲唑-7-醇”衍生物,以开发可以治疗真菌感染并抑制 HIV 复制的药物。 这项研究对于应对这些传染病带来的全球健康挑战至关重要 .
合成方法
最后,“1-甲基-1H-吲唑-7-醇”在开发新的合成方法中很重要。它可以作为创建各种含吲唑化合物的构建块。 过渡金属催化反应和还原环化等合成技术的进步正在扩展创建多样化和复杂吲唑衍生物的可能性 .
安全和危害
The safety data sheet for 1-Methyl-1H-indazol-7-ol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
未来方向
作用机制
Target of Action
1-Methyl-1H-indazol-7-ol is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
Indazole derivatives have been found to interact with various biological targets, leading to a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
Some indazole analogs have demonstrated improved pharmacokinetic profiles with good rat bioavailabilities and half-lives .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm .
生化分析
Biochemical Properties
1-Methyl-1H-indazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 1-Methyl-1H-indazol-7-ol and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) . Additionally, 1-Methyl-1H-indazol-7-ol has been shown to interact with various kinases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
1-Methyl-1H-indazol-7-ol exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Methyl-1H-indazol-7-ol has been found to inhibit cell proliferation and induce apoptosis by affecting the PI3K/Akt signaling pathway . This compound also impacts gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival . Furthermore, 1-Methyl-1H-indazol-7-ol affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-indazol-7-ol involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1-Methyl-1H-indazol-7-ol binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, it interacts with kinases such as PI3K, modulating their activity and affecting downstream signaling pathways . These interactions result in changes in gene expression, ultimately influencing cellular processes such as proliferation, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-indazol-7-ol have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1H-indazol-7-ol remains stable under refrigerated conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 1-Methyl-1H-indazol-7-ol on cellular function have been observed, with sustained inhibition of inflammatory pathways and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indazol-7-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
1-Methyl-1H-indazol-7-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of 1-Methyl-1H-indazol-7-ol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the levels of 1-Methyl-1H-indazol-7-ol and its metabolites in the body, affecting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-indazol-7-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cells, 1-Methyl-1H-indazol-7-ol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1-Methyl-1H-indazol-7-ol within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-indazol-7-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 1-Methyl-1H-indazol-7-ol can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, phosphorylation of 1-Methyl-1H-indazol-7-ol can direct its localization to the nucleus, where it can modulate gene expression by interacting with transcription factors . The subcellular localization of 1-Methyl-1H-indazol-7-ol is essential for its biochemical activity and therapeutic potential .
属性
IUPAC Name |
1-methylindazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRWUUAXXXQENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606598 | |
| Record name | 1-Methyl-1H-indazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705927-35-1 | |
| Record name | 1-Methyl-1H-indazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)



![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)
![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)





